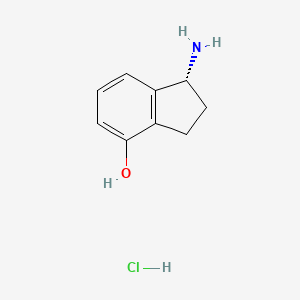

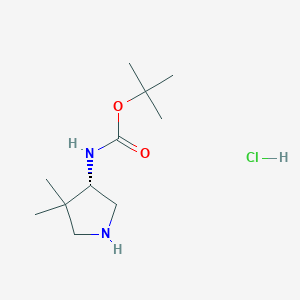

![molecular formula C11H21ClN2O2 B6301069 (R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride CAS No. 2097061-02-2](/img/structure/B6301069.png)

(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an ester, specifically a t-butyl ester . Esters are commonly used in a variety of applications, including in the synthesis of many commercially available drugs and building blocks .

Chemical Reactions Analysis

Esters, including t-butyl esters, can undergo a variety of reactions. For example, they can be converted to acid chlorides using thionyl chloride . They can also be hydrolyzed to form carboxylic acids and alcohols .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between nonpolar alkanes and alcohols . They can also engage in hydrogen bonding with water, so low molar mass esters are somewhat soluble in water .科学的研究の応用

Synthesis and Chemical Properties

- The compound has been used in the synthesis of α-aza-amino-acid derivatives and intermediates for the preparation of α-aza-peptides. T-butyl 3-alkyl- or -aralkyl carbazates, obtained by hydrogenation of hydrazones, were converted into α-aza-amino-acid esters and amides (Dutta & Morley, 1975).

- It has been involved in acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, leading to various isomeric hydroxy esters and other products, illustrating its potential in diverse chemical transformations (Adam & Crämer, 1987).

Role in Pharmacological Research

- The compound has been utilized in the concise synthesis of JN403, a selective agonist for the nicotinic acetylcholine receptor α7. This highlights its role in the development of neuroactive drugs (Jiang, Prasad, & Repič, 2009).

- Research has also explored its use in the synthesis of novel non-natural spiro[2.3]hexane amino acids, analogs of γ-aminobutyric acid, showing its applicability in neuroscience and pharmacology (Yashin et al., 2017).

Biochemical Applications

- Studies have investigated the compound in the context of fatty acid amide hydrolase (FAAH) inhibitors. These research efforts provide insight into the compound's potential in biochemical and therapeutic applications (Vacondio et al., 2011).

Material Science and Organic Chemistry

- The compound has been a subject in the preparation and study of acid-catalyzed rearrangement of azidoformate and related compounds, demonstrating its versatility in organic synthesis and material science (Nativi, Reymond, & Vogel, 1989).

Safety and Hazards

作用機序

Target of Action

The specific target of ®-(5-Aza-spiro[2It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Mode of Action

The compound is a tert-butyl ester, which is often used in organic chemistry as a protecting group for carboxylic acids. During the reaction, the tert-butyl group is introduced to the carboxylic acid via the Steglich Esterification . This process involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may now add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Biochemical Pathways

The tert-butyl ester group is often used in the synthesis of peptides, suggesting that it may play a role in modulating peptide structure and function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-(5-Aza-spiro[2It’s known that the tert-butyl group can be removed via deprotection processes, such as the use of trifluoroacetic acid (tfa) . This process results in the formation of 2-methyl-propene .

Result of Action

The specific molecular and cellular effects of ®-(5-Aza-spiro[2The introduction and subsequent removal of the tert-butyl group can significantly alter the structure and properties of the parent compound .

特性

IUPAC Name |

tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMNOIJYTIEXLZ-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC12CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNCC12CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

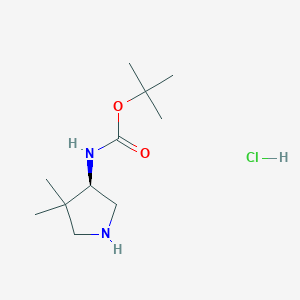

![(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)

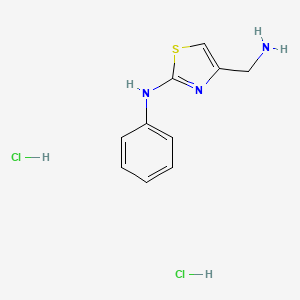

![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98%](/img/structure/B6301010.png)

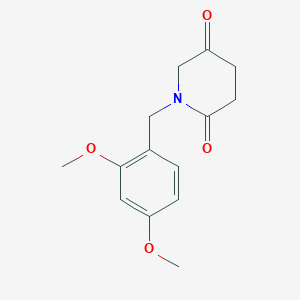

![5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B6301076.png)

![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid t-butyl ester hydrochloride](/img/structure/B6301081.png)

![(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6301082.png)

![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)